1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate
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Overview
Description
1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing their activity. This can lead to changes in cellular processes and biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Similar in structure but with different functional groups.
tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: Another compound with a tert-butyl group and similar reactivity.
Uniqueness
1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate is unique due to its specific combination of functional groups and the cyclopenta[b]pyrrole core. This gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-9-5-6-11(16)8(9)7-10(15)12(17)19-4/h7H,5-6H2,1-4H3 |
InChI Key |
ZKLOXNKZBLQLOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C1C(=O)OC)C(=O)CC2 |
Origin of Product |
United States |
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